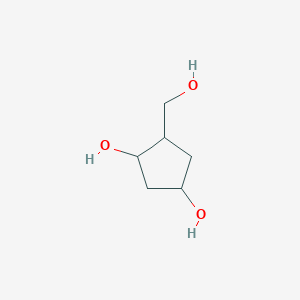![molecular formula C22H28O3Si B14799629 2-[2-[[Tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid](/img/structure/B14799629.png)
2-[2-[[Tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[[Tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid is a complex organic compound that features a cyclopropyl ring, an acetic acid moiety, and a tert-butyl(diphenyl)silyl protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[Tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid typically involves multiple steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Tert-butyl(diphenyl)silyl Group: The tert-butyl(diphenyl)silyl group is introduced using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction, where a Grignard reagent reacts with carbon dioxide followed by acidification.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-[[Tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alkanes or alcohols.
Aplicaciones Científicas De Investigación
2-[2-[[Tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-[[Tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid involves its interaction with specific molecular targets. The tert-butyl(diphenyl)silyl group acts as a protecting group, allowing selective reactions to occur at other sites on the molecule. The cyclopropyl ring and acetic acid moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl(diphenyl)silyl chloride: Used as a protecting group for alcohols.
Cyclopropylacetic acid: Contains a cyclopropyl ring and an acetic acid moiety but lacks the silyl protecting group.
Diphenylsilanediol: Contains a diphenylsilyl group but lacks the tert-butyl and cyclopropyl components.
Uniqueness
2-[2-[[Tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid is unique due to the combination of its structural features, including the cyclopropyl ring, acetic acid moiety, and tert-butyl(diphenyl)silyl protecting group
Propiedades
Fórmula molecular |
C22H28O3Si |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
2-[2-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid |
InChI |
InChI=1S/C22H28O3Si/c1-22(2,3)26(19-10-6-4-7-11-19,20-12-8-5-9-13-20)25-16-18-14-17(18)15-21(23)24/h4-13,17-18H,14-16H2,1-3H3,(H,23,24) |
Clave InChI |
JRATUHBITGAWHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC3CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


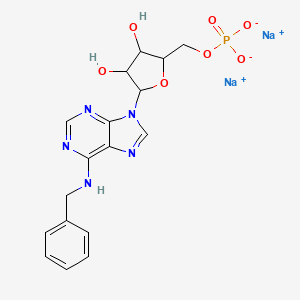
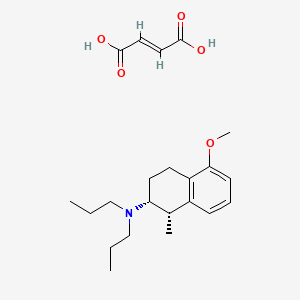
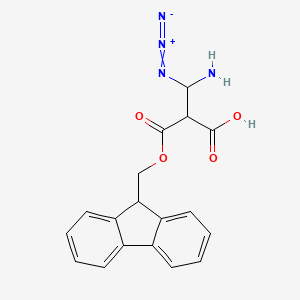
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-ylsulfonyl)aniline](/img/structure/B14799565.png)
![[(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B14799566.png)
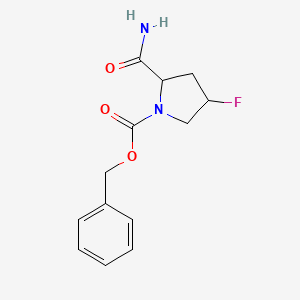
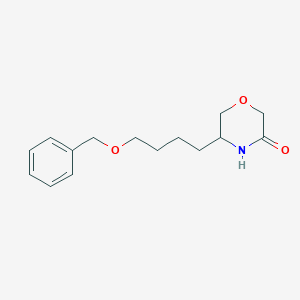
![2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B14799579.png)

![tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B14799607.png)
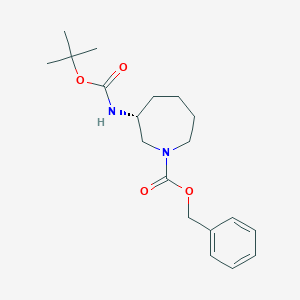
![Yloxy)phosphoryl)amino]propanoate](/img/structure/B14799620.png)
![(7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14799621.png)
